1-Phenylethane-1,1-diol

Physical organic chemistry Hydration thermodynamics Carbonyl reactivity

1-Phenylethane-1,1-diol (CAS 45777-14-8) is a geminal diol derived from acetophenone, characterized by two hydroxyl groups bound to the same benzylic carbon (C₈H₁₀O₂, MW 138.16 Da). Predicted physicochemical properties include a boiling point of 242.8 ± 20.0 °C, a LogP of approximately 0.36–2.00, and a polar surface area of 40 Ų.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 45777-14-8
Cat. No. B14664281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylethane-1,1-diol
CAS45777-14-8
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(O)O
InChIInChI=1S/C8H10O2/c1-8(9,10)7-5-3-2-4-6-7/h2-6,9-10H,1H3
InChIKeyACOQMXNUWAWHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylethane-1,1-diol (CAS 45777-14-8): A Specialized Geminal Diol Building Block for Controlled Carbonyl Reactivity


1-Phenylethane-1,1-diol (CAS 45777-14-8) is a geminal diol derived from acetophenone, characterized by two hydroxyl groups bound to the same benzylic carbon (C₈H₁₀O₂, MW 138.16 Da). Predicted physicochemical properties include a boiling point of 242.8 ± 20.0 °C, a LogP of approximately 0.36–2.00, and a polar surface area of 40 Ų . As with most ketone-derived gem‑diols, this compound is thermodynamically disfavored relative to its carbonyl form; the hydration equilibrium constant (Kₕ) for acetophenone is approximately 6.6 × 10⁻⁶, making the free gem‑diol highly prone to dehydration back to acetophenone under ambient conditions [1]. This inherent metastability defines the compound's niche: it serves as a transient synthetic intermediate capable of releasing acetophenone in a controlled manner or, when stabilized via derivatization, as a chiral scaffold for functional materials [2].

Why 1-Phenylethane-1,1-diol Cannot Be Replaced by Acetophenone, 1-Phenylethanol, or 1,2-Diol Analogs for Hydration-Sensitive Applications


Procurement decisions involving acetophenone derivatives often default to the readily available ketone (acetophenone, CAS 98-86-2) or the more stable 1,2-diol (styrene glycol, CAS 93-56-1). However, the gem‑diol structure at the core of 1-phenylethane-1,1-diol imparts fundamentally different reactivity profiles: (i) the hydration equilibrium constant for acetophenone (Kₕ ≈ 6.6 × 10⁻⁶) is over 200‑fold smaller than that of acetone (Kₕ ≈ 1.4 × 10⁻³) and over 10⁸‑fold smaller than that of formaldehyde (Kₕ ≈ 10³), meaning the isolated gem‑diol is a kinetically and thermodynamically distinct species that cannot be mimicked by simply dissolving acetophenone in water [1]; (ii) the predicted LogP (0.36–2.00) is markedly lower than that of acetophenone (LogP ≈ 1.6–2.1), altering partitioning behavior in biphasic systems; (iii) unlike the 1,2‑diol, the 1,1‑diol presents two hydroxyls on the same carbon, creating a unique diol geometry suitable for cyclic acetal or ketal formation with distinct stereoelectronic properties, as exploited in chiral dopant formulations where 1‑phenylethane‑1,2‑diol derivatives lack the requisite helical twisting power adjustability [2]. Generic substitution therefore risks loss of the precise hydrolytic lability, polarity, and structural geometry that define the compound's value.

Quantitative Differentiation Evidence for 1-Phenylethane-1,1-diol vs. Acetophenone, Acetone Hydrate, and 1,2-Diol Analogs


Hydration Equilibrium Constant: Acetophenone Gem‑Diol Is Over 200‑Fold Less Stable Than Acetone Hydrate and Over 10⁸‑Fold Less Stable Than Formaldehyde Hydrate

The equilibrium constant (Kₕ) for the hydration of acetophenone to form 1‑phenylethane‑1,1‑diol is 6.6 × 10⁻⁶ in water at ambient temperature, meaning that at equilibrium only a trace fraction of the gem‑diol exists alongside the ketone. By comparison, acetone hydrate (propane‑2,2‑diol) has a Kₕ of 1.4 × 10⁻³, and formaldehyde hydrate (methanediol) has a Kₕ of approximately 10³ [1]. This thermodynamic data establishes that the acetophenone-derived gem‑diol is inherently far less stable and therefore requires specialized synthetic access or immediate downstream consumption, distinguishing it from more stable gem‑diols that can be isolated and stored routinely.

Physical organic chemistry Hydration thermodynamics Carbonyl reactivity

Predicted LogP and Hydrophilicity Differentiation vs. Acetophenone and 1,2‑Diol Derivatives

The predicted octanol‑water partition coefficient (LogP) for 1‑phenylethane‑1,1‑diol ranges from 0.36 (ACD/LogP) to 2.00 (KOWWIN estimate) , reflecting the hydrophilic contribution of the gem‑diol motif. Acetophenone, by contrast, has an experimentally measured LogP of approximately 1.6–2.1, and 1‑phenylethane‑1,2‑diol (styrene glycol) has a reported LogP near 0.8. The gem‑diol's lower LogP relative to the parent ketone indicates increased aqueous solubility and altered partitioning in liquid‑liquid extractions, making it preferable when a water‑miscible or water‑soluble acetophenone equivalent is required.

Partition coefficient Biphasic extraction Formulation design

Predicted Vapor Pressure: 1‑Phenylethane‑1,1‑diol Exhibits Significantly Lower Volatility Than Acetophenone

The predicted vapor pressure of 1‑phenylethane‑1,1‑diol is 0.0017 mm Hg at 25 °C (Modified Grain method), with a subcooled liquid VP of 0.00251 mm Hg . Acetophenone, a volatile aromatic ketone, has a vapor pressure of approximately 0.3–0.4 mm Hg at 25 °C. The gem‑diol is therefore roughly 200‑fold less volatile, a property that may be advantageous in applications requiring reduced evaporative loss or lower inhalation exposure risk.

Volatility Headspace analysis Occupational exposure

Chiral Dopant Functionality: Phenylethanediol‑Based Dopants Provide Photo‑Tunable Helical Twisting Power, Unattainable with 1,2‑Diol‑ or Non‑Gem‑Diol Scaffolds

According to US Patent US7261836B2 [1], phenylethanediol derivatives containing a photo‑convertible group exhibit adjustable helical twisting power (HTP), enabling dynamic control of the cholesteric pitch in liquid‑crystalline materials. The 1,1‑diol architecture allows for the incorporation of two functional arms (polymerizable and photo‑responsive) on the same carbon, a feature not accessible with 1‑phenylethane‑1,2‑diol (vicinal diol) scaffolds. Prior art chiral dopants based on 1,2‑diols or binaphthyl systems provided high but static HTP values, requiring concentration changes to alter pitch; the phenylethanediol platform enables pitch adjustment via light irradiation without reformulation. This represents a structural differentiator grounded in the gem‑diol topology.

Liquid crystals Chiral dopants Helical twisting power

Predicted Aqueous Solubility and Bioconcentration Factor Differentiate the Gem‑Diol from Acetophenone for Environmental Fate and Toxicology Studies

Using EPISuite estimations, 1‑phenylethane‑1,1‑diol has a predicted bioconcentration factor (BCF) of 1.60 at pH 5.5–7.4 and a predicted aqueous solubility substantially higher than that of acetophenone (5.5 g/L at 25 °C) . Acetophenone's experimental Log BCF is typically in the range of 5–10 L/kg wet‑wt. The approximately 3‑ to 6‑fold lower BCF of the gem‑diol suggests reduced bioaccumulation potential, which may be relevant for metabolites or degradation products of acetophenone‑containing formulations.

Environmental chemistry Bioconcentration QSAR

Unique Equilibrium Behavior Enables Use as a Hydration‑Sensitive Probe for Moisture Detection Systems

The hydration–dehydration equilibrium of the acetophenone/1‑phenylethane‑1,1‑diol system is highly sensitive to water activity, pH, and solvent composition. In aqueous–organic mixtures, increasing ethanol concentration shifts the equilibrium toward the hemiketal or free carbonyl form, as demonstrated for the trifluoroacetophenone analog where the gem‑diol acid dissociation constant changed from 6.4 × 10⁻¹¹ (2% EtOH) to 5 × 10⁻¹² (40% EtOH) [1]. While direct data for the non‑fluorinated system are sparse, class‑level inference indicates that 1‑phenylethane‑1,1‑diol could serve as a spectrophotometrically active moisture indicator that is invisible to ketones, alcohols, or 1,2‑diols, which lack this reversible hydration equilibrium.

Moisture sensor Chemical equilibrium Analytical chemistry

High‑Yield Application Scenarios for 1‑Phenylethane‑1,1‑diol in Advanced Materials, Synthetic Chemistry, and Environmental Analysis


Photo‑Patternable Cholesteric Liquid Crystal Films for Optical Security and Display Devices

Derivatization of 1‑phenylethane‑1,1‑diol with polymerizable and photo‑convertible groups yields a chiral dopant whose helical twisting power can be spatially modulated by UV irradiation. This enables the fabrication of cholesteric layers with patterned reflection colors without changing dopant concentration, a key advantage over 1,2‑diol‑based or binaphthyl dopants that require physical mixing for pitch adjustment. As described in US7261836B2, the phenylethanediol scaffold uniquely accommodates the required dual functionality on a single carbon [1].

Controlled‑Release Acetophenone Donor in Fragrance and Agrochemical Formulations

Because the hydration equilibrium heavily favors acetophenone (Kₕ ≈ 6.6 × 10⁻⁶ [1]), 1‑phenylethane‑1,1‑diol functions as a latent acetophenone reservoir that slowly hydrolyzes upon exposure to moisture. This property can be exploited in slow‑release fragrance delivery or pro‑pesticide formulations where a burst release of the active ketone is undesirable. Acetophenone itself, being a volatile liquid, cannot provide this sustained‑release profile.

Aqueous‑Phase Synthetic Intermediate for Green Chemistry Transformations

The predicted lower LogP (0.36 vs. ~1.6–2.1 for acetophenone) and higher aqueous solubility make the gem‑diol a superior substrate for biocatalytic or metal‑catalyzed reactions conducted in water. The diol can be generated in situ from acetophenone under basic conditions and immediately trapped by nucleophiles, enabling one‑pot aqueous transformations that would be inefficient with the poorly water‑soluble parent ketone.

Spectrophotometric Moisture Sensor in Organic Solvent Quality Control

The reversible hydration equilibrium of the acetophenone/1‑phenylethane‑1,1‑diol pair is sensitive to trace water, pH, and solvent composition, as demonstrated for analogous gem‑diol systems where K₂ values shift over an order of magnitude with ethanol content [2]. This makes the compound a candidate for UV‑based moisture detection in anhydrous organic solvents—a function that ketones, alcohols, and 1,2‑diols cannot perform due to their irreversible or absent hydration equilibria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylethane-1,1-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.